molecular formula C16H14O3 B8400910 (5-Benzyloxy-benzofuran-2-yl)-methanol

(5-Benzyloxy-benzofuran-2-yl)-methanol

Cat. No. B8400910
M. Wt: 254.28 g/mol
InChI Key: PEKKHZQRSVKPPX-UHFFFAOYSA-N
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Patent
US07829585B2

Procedure details

To a tetrahydrofuran (20 mL) solution of 5-benzyloxy-benzofuran-2-carboxylic acid ethyl ester (890 mg, 3.00 mmol) described in Production Example 7-1-3 was added lithium aluminum hydride (342 mg, 9.00 mmol) at 0° C., which was stirred at room temperature for 3 hours. To the reaction solution were added water (342 μL), 5 N aqueous sodium hydroxide solution (342 μL) and water (1.03 mL) at 0° C. followed by filtering through Celite. The filtrate was concentrated under a reduced pressure and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=3:1) to obtain the title compound (561 mg, 74%) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
5-benzyloxy-benzofuran-2-carboxylic acid ethyl ester
Quantity
890 mg
Type
reactant
Reaction Step Two
Quantity
342 mg
Type
reactant
Reaction Step Three
Quantity
342 μL
Type
reactant
Reaction Step Four
Name
Quantity
1.03 mL
Type
solvent
Reaction Step Four
Name
Quantity
342 μL
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
O1CCCC1.C([O:8][C:9]([C:11]1[O:12][C:13]2[CH:19]=[CH:18][C:17]([O:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:16][C:14]=2[CH:15]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH2:21]([O:20][C:17]1[CH:18]=[CH:19][C:13]2[O:12][C:11]([CH2:9][OH:8])=[CH:15][C:14]=2[CH:16]=1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
5-benzyloxy-benzofuran-2-carboxylic acid ethyl ester
Quantity
890 mg
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=C(C=C2)OCC2=CC=CC=C2
Step Three
Name
Quantity
342 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
342 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.03 mL
Type
solvent
Smiles
O
Name
Quantity
342 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
by filtering through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (heptane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC2=C(C=C(O2)CO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 561 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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